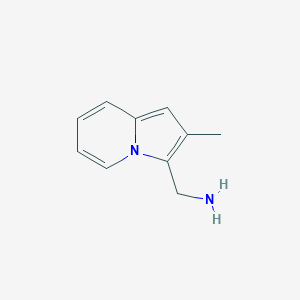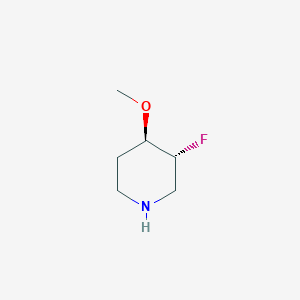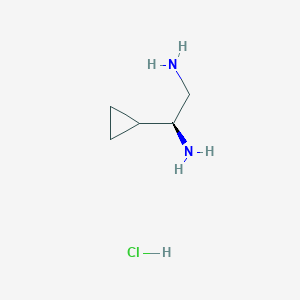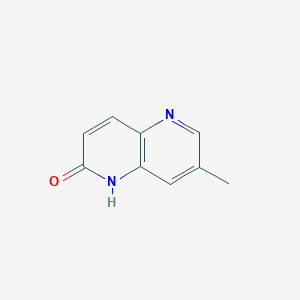
(2-Methylindolizin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylindolizin-3-yl)methanamine is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 2-position and a methanamine group at the 3-position of the indolizine ring makes it unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolizin-3-yl)methanamine typically involves the construction of the indolizine ring followed by functionalization at specific positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and amination. The choice of reagents and conditions is optimized to achieve high yields and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
(2-Methylindolizin-3-yl)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Methylindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A structurally related compound with a single nitrogen-containing ring.
Indolizine: The parent compound without the methyl and methanamine groups.
Pyrrole: A simpler heterocyclic compound with a single nitrogen-containing ring.
Uniqueness
(2-Methylindolizin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(2-methylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3 |
Clave InChI |
GWVLCKBWARLAQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)





![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)



![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)
